4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide
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Overview
Description
4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is a heterocyclic compound that features a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide typically involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid . Another method involves the use of microwave irradiation to achieve the cyclization step, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different biological activities.
2-Amino-5-arylidene-1,3-thiazol-4-one: Shares the thiazolidine ring but has different substituents, leading to distinct properties.
Uniqueness
4-Methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and thiazolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O3S2 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O3S2/c1-16-8-4-2-7(3-5-8)10(15)12-13-9(14)6-18-11(13)17/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
ZVHOYKMNUZQYMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S |
Origin of Product |
United States |
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